molecular formula C11H14N4 B3349974 1-(1H-benzimidazol-4-yl)piperazine CAS No. 247083-21-2

1-(1H-benzimidazol-4-yl)piperazine

Cat. No.: B3349974
CAS No.: 247083-21-2
M. Wt: 202.26 g/mol
InChI Key: BBOBNVGZTQLKAM-UHFFFAOYSA-N
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Description

1-(1H-Benzimidazol-4-yl)piperazine is a chemical hybrid of a benzimidazole core and a piperazine ring, designed for research and development applications in medicinal chemistry. While specific biological data for this exact compound is not available in the public domain, the broader class of benzimidazole-piperazine hybrids is recognized in scientific literature for its significant research value. These hybrid structures are frequently investigated as key scaffolds in the synthesis of novel therapeutic agents due to the privileged pharmacological profiles of both the benzimidazole and piperazine motifs . Scientific studies on analogous structures highlight potential research applications. Benzimidazole-piperazine derivatives have been explored as potent inhibitors of various enzymes, with some analogs demonstrating exceptional urease inhibitory activity, which is a target of interest in both therapeutic and agricultural research . Other research avenues for related compounds include their evaluation as alpha-glucosidase and alpha-amylase inhibitors for managing type 2 diabetes, and as antioxidant agents . Furthermore, certain derivatives have shown promise in oncological research, exhibiting antiproliferative effects and interfering with tubulin polymerization, a mechanism relevant to the development of anticancer agents . The incorporation of the piperazine ring is often associated with enhanced solubility and improved pharmacokinetic properties, making it a valuable fragment in drug design . Researchers value this compound and its analogs for constructing diverse chemical libraries to establish structure-activity relationships (SAR). This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-piperazin-1-yl-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4/c1-2-9-11(14-8-13-9)10(3-1)15-6-4-12-5-7-15/h1-3,8,12H,4-7H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBOBNVGZTQLKAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=CC3=C2N=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40388935
Record name 1-(1H-benzimidazol-4-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40388935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

247083-21-2
Record name 1-(1H-benzimidazol-4-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40388935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Pathways and Methodological Advancements

Historical and Contemporary Synthetic Approaches to Benzimidazole-Piperazine Hybrid Compounds

The construction of the benzimidazole (B57391) ring system is a cornerstone of many synthetic routes. A widely recognized method involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative. nih.gov Historically, this reaction often required harsh conditions, such as strong acids and high temperatures. nih.gov

Contemporary approaches have evolved to incorporate milder and more efficient methods. One-pot syntheses have gained prominence, offering a streamlined process for creating benzimidazole derivatives. For instance, a one-pot reaction involving the reductive cyclization of a nitro-group-containing precursor, such as 5-morpholin-4-yl(or 4-methylpiperazin-1-yl)-2-nitroaniline, with various aldehydes using sodium hydrosulfite has proven effective. nih.gov This method has been successfully applied using both conventional heating and microwave irradiation, with the latter often providing higher yields in shorter reaction times. nih.gov

Another modern approach involves the palladium-catalyzed intramolecular C-N bond formation. researchgate.net Additionally, methods utilizing a copper-catalyzed three-component reaction of a 2-haloaniline, an aldehyde, and sodium azide (B81097) have been developed. organic-chemistry.org The direct condensation of o-phenylenediamines with nitriles also presents a valuable pathway due to the wide availability of nitrile starting materials. nih.gov

The introduction of the piperazine (B1678402) moiety can be achieved at different stages of the synthesis. In some strategies, a piperazine-substituted precursor is used to build the benzimidazole ring. For example, a series of methyl-5-(4-substituted piperazin-1-yl)benzimidazole-2-carbamates were synthesized starting from 5-chloro-2-nitroaniline (B48662) and N-monosubstituted piperazines. nih.gov Alternatively, the piperazine ring can be introduced via nucleophilic substitution on a pre-formed benzimidazole core. nih.gov

Precursor Chemistry and Intermediate Derivatization Strategies

The synthesis of 1-(1H-benzimidazol-4-yl)piperazine and its analogs relies heavily on the strategic preparation and modification of precursor molecules and intermediates. A common starting point for the benzimidazole core is o-phenylenediamine or its derivatives. nih.govresearchgate.net For the piperazine portion, N-monosubstituted piperazines are frequently employed. nih.gov

A key strategy involves the synthesis of a substituted nitroaniline precursor, which can then be reduced and cyclized to form the benzimidazole ring. For example, 5-chloro-2-nitroaniline can be reacted with various N-substituted piperazines to yield 5-(4-substituted piperazin-1-yl)-2-nitroanilines. nih.gov These intermediates are then subjected to catalytic reduction, commonly with palladium on carbon (Pd/C), to form the corresponding diamine, which subsequently cyclizes. nih.gov

Intermediate derivatization is crucial for introducing diversity into the final compounds. For instance, after the formation of the benzimidazole ring, further modifications can be made. The Mannich reaction, which involves the aminoalkylation of an acidic proton located on the benzimidazole ring, has been used to introduce various secondary amines, such as indole (B1671886) and isatin, via a formaldehyde-mediated reaction. researchgate.net

Another derivatization strategy involves the creation of Schiff bases from an amino-functionalized benzimidazole intermediate. These Schiff bases can then undergo cyclization reactions, for example, with mercaptoacetic acid to form thiazolidinone derivatives. researchgate.net The synthesis of 4-(4-methylpiperazin-1-yl)benzaldehyde as an intermediate, which is then reacted with thiosemicarbazide, provides another pathway to functionalized piperazine-containing compounds. nih.gov

Reaction Condition Optimization and Yield Enhancement Strategies

Optimizing reaction conditions is paramount for maximizing the yield and purity of this compound and its derivatives. Key parameters that are frequently adjusted include the choice of catalyst, solvent, temperature, and reaction time.

The selection of an appropriate catalyst can significantly influence the reaction outcome. For the condensation of o-phenylenediamine with aldehydes, a variety of catalysts have been explored. Ammonium (B1175870) chloride has been shown to be an effective and inexpensive catalyst, particularly when used in chloroform (B151607) at room temperature, leading to high yields of 2-arylbenzimidazoles. nih.gov Other catalysts, such as zinc acetate (B1210297) and K4[Fe(CN)6], have also been employed successfully under solvent-free conditions. sphinxsai.com

Solvent choice plays a critical role. While some reactions proceed efficiently under solvent-free conditions, others benefit from a suitable solvent. nih.govsphinxsai.com For instance, in the ammonium chloride-catalyzed synthesis of 2-phenyl-1H-benzo[d]imidazole, chloroform was found to be the most suitable solvent compared to acetonitrile (B52724), methanol, ether, and DMF. nih.gov

Temperature and reaction time are often interdependent. Microwave irradiation has emerged as a powerful tool for accelerating reactions and improving yields. nih.gov In the synthesis of benzimidazoles from o-phenylenediamine and aldehydes, microwave-assisted reactions have been shown to significantly reduce reaction times and increase yields compared to conventional heating methods. chemmethod.com For example, a comparison of conventional heating and microwave irradiation for the synthesis of 2-(aryl)-6-morpholin-4-yl(or 4-methylpiperazin-1-yl)-1H-benzimidazole derivatives demonstrated the superiority of the microwave approach. nih.gov

The molar ratio of reactants is another crucial factor. In the synthesis of 1,2-disubstituted benzimidazoles, adjusting the amine-to-aldehyde ratio can selectively favor the formation of the desired product over side products. beilstein-journals.org

Table 1: Optimization of Reaction Conditions for the Synthesis of 2-phenyl benzimidazole nih.gov

EntryAmmonium SaltSolventTime (hours)Yield (%)
1NH4FCHCl3660
2NH4ClCHCl3494
3NH4BrCHCl3585
4NH4NO3CHCl3845
5(NH4)2CO3CHCl31030
6(NH4)2SO4CHCl31035
7NH4ClCH3CN670
8NH4ClMeOH855
9NH4ClEther1225
10NH4ClDMF840
11NoneCHCl324<10

Reaction conditions: o-Phenylenediamine (1 mmol), benzaldehyde (B42025) (1 mmol), ammonium salt (4 mmol), solvent (5 ml), room temperature.

Green Chemistry Principles in Compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of benzimidazole-piperazine compounds to minimize environmental impact and enhance sustainability. ijarsct.co.inchemmethod.com This involves the use of environmentally benign solvents, catalysts, and energy sources.

A significant focus of green chemistry in this context is the replacement of hazardous organic solvents with greener alternatives. ijarsct.co.in Water has been successfully utilized as a solvent for the synthesis of 2-substituted benzimidazoles, offering both economic and environmental benefits. sphinxsai.com Polyethylene glycol (PEG) has also been employed as a green solvent. chemmethod.com In some cases, reactions can be performed under solvent-free conditions, further reducing waste. nih.govsphinxsai.com

The use of efficient and recyclable catalysts is another key aspect of green synthesis. mdpi.com Catalysts like zinc acetate and K4[Fe(CN)6] are considered attractive due to their low toxicity and cost-effectiveness. sphinxsai.comchemmethod.com The development of solid-supported catalysts is also a promising area, as they can be easily separated from the reaction mixture and reused.

One-pot syntheses also align with green chemistry principles by reducing the number of reaction steps, minimizing the use of solvents and reagents, and decreasing waste generation. nih.gov The development of synthetic routes that utilize renewable starting materials, such as the use of D-glucose as a C1 synthon for benzimidazole synthesis, further contributes to the greening of these chemical processes. organic-chemistry.org

Stereoselective Synthesis Considerations for Related Structures

While the synthesis of the parent compound this compound does not inherently involve stereocenters, the synthesis of its derivatives often requires careful consideration of stereoselectivity. The introduction of chiral centers into the benzimidazole or piperazine moieties can lead to the formation of enantiomers or diastereomers, which may exhibit different biological activities.

For instance, if a substituent on the piperazine ring or the benzimidazole core creates a chiral center, methods for controlling the stereochemical outcome of the reaction become crucial. This can be achieved through various strategies, including the use of chiral starting materials, chiral catalysts, or chiral auxiliaries.

While specific examples of stereoselective synthesis for this compound are not extensively detailed in the provided context, the principles can be inferred from related structures. For example, in the synthesis of other heterocyclic compounds, asymmetric catalysis is a powerful tool for establishing desired stereochemistry. This could involve the use of a chiral ligand complexed to a metal catalyst to induce enantioselectivity in a key bond-forming step.

The separation of enantiomers from a racemic mixture via chiral chromatography is another common approach, although it is generally less efficient than direct stereoselective synthesis. The development of synthetic routes that can selectively produce a single enantiomer of a chiral benzimidazole-piperazine derivative is an important goal in medicinal chemistry to ensure the desired therapeutic effect and minimize potential off-target effects from the other enantiomer.

Advanced Structural Elucidation and Spectroscopic Characterization

High-Resolution Spectroscopic Analyses (e.g., Advanced NMR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons on the benzimidazole (B57391) ring, the piperazine (B1678402) ring, and the N-H protons. The aromatic protons on the benzene (B151609) portion of the benzimidazole would appear in the downfield region (typically δ 7.0-8.0 ppm). The chemical shifts and coupling patterns would be crucial for confirming the 4-position substitution, distinguishing it from other isomers. The methylene (-CH₂) protons of the piperazine ring would likely appear as multiplets in the upfield region (typically δ 2.5-3.5 ppm). The N-H proton of the benzimidazole would likely appear as a broad singlet, with its chemical shift being solvent-dependent due to hydrogen bonding and exchange phenomena. researchgate.net

¹³C NMR: The carbon NMR spectrum would provide complementary information. It would show distinct signals for each unique carbon atom in the molecule. The carbons of the benzimidazole ring would resonate in the aromatic region (typically δ 110-150 ppm). The piperazine carbons would appear in the aliphatic region (typically δ 40-55 ppm). Advanced NMR techniques like HSQC and HMBC would be essential to unambiguously assign all proton and carbon signals and confirm the connectivity between the piperazine and benzimidazole moieties at the C4 position.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), likely using electrospray ionization (ESI), would be used to determine the exact mass of the molecular ion ([M+H]⁺). This would confirm the elemental composition of the compound. The fragmentation pattern observed in the MS/MS spectrum would provide structural information, showing characteristic losses of fragments from the piperazine and benzimidazole rings, which could help in distinguishing it from other isomers.

A representative table of expected NMR shifts is provided below for illustrative purposes, based on general knowledge of similar structures.

Table 1: Hypothetical Spectroscopic Data for 1-(1H-benzimidazol-4-yl)piperazine
Analysis Type Expected Data Points
¹H NMR Signals for aromatic protons (benzimidazole), methylene protons (piperazine), and NH protons.
¹³C NMR Resonances for aromatic carbons and aliphatic carbons of the piperazine ring.
HRMS (ESI) Molecular ion peak corresponding to the exact mass of the protonated molecule (C₁₁H₁₅N₄⁺).

Crystallographic Insights into Solid-State Molecular Architecture

No published crystal structure for this compound has been identified. A crystallographic study, such as single-crystal X-ray diffraction, would be the definitive method to determine its three-dimensional structure in the solid state.

Such an analysis would provide precise data on:

Bond Lengths and Angles: Confirming the expected geometries of the benzimidazole and piperazine rings.

Molecular Conformation: Detailing the spatial arrangement of the piperazine ring relative to the planar benzimidazole system. The piperazine ring typically adopts a chair conformation.

Intermolecular Interactions: Identifying hydrogen bonds (e.g., involving the benzimidazole N-H and piperazine N-H groups) and potential π-π stacking interactions between benzimidazole rings, which govern the crystal packing. nih.govmdpi.com Analysis of the Hirshfeld surface would help in quantifying these intermolecular contacts. nih.gov

Conformational Analysis and Tautomerism Studies

Conformational Analysis: The primary conformational flexibility in this compound arises from the rotation around the single bond connecting the piperazine nitrogen to the C4 position of the benzimidazole ring. The piperazine ring itself is expected to exist predominantly in a stable chair conformation to minimize steric strain. Computational methods, such as potential energy surface (PES) scans, would be employed to identify the most stable conformers by calculating the energy as a function of the key dihedral angle between the two ring systems.

Tautomerism: The 1H-benzimidazole moiety is known to exhibit prototropic tautomerism, where the proton on the imidazole (B134444) nitrogen can migrate between the two nitrogen atoms (N1 and N3). nih.gov In an asymmetrically substituted benzimidazole like the 4-substituted title compound, this results in two distinct tautomers: this compound and 1-(1H-benzimidazol-7-yl)piperazine.

In solution, if the proton exchange is rapid on the NMR timescale, an averaged spectrum is observed for the symmetric positions of the benzimidazole ring. nih.govbeilstein-journals.org

In the solid state, or in certain solvents at low temperatures, the tautomerism can be "blocked," allowing for the observation of a single, preferred tautomer. mdpi.combeilstein-journals.org The specific tautomer that predominates would be influenced by the electronic effects of the piperazine substituent and the intermolecular hydrogen bonding network in the crystal lattice. mdpi.com Advanced solid-state NMR and theoretical calculations are crucial for studying this phenomenon. beilstein-journals.orgbeilstein-journals.org

Quantum Chemical Investigations of Molecular Geometry and Electronic Structure

Quantum chemical calculations, primarily using Density Functional Theory (DFT), are a powerful tool for investigating the properties of molecules for which extensive experimental data is lacking. For this compound, these methods could be used to:

Optimize Molecular Geometry: Predict the most stable three-dimensional structure, including bond lengths, bond angles, and dihedral angles for the lowest energy conformer.

Calculate Spectroscopic Properties: Predict NMR chemical shifts (using methods like GIAO), which can be compared with experimental data for structural validation. beilstein-journals.orgresearchgate.net

Analyze Electronic Properties:

Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap are key indicators of chemical reactivity and electronic transitions.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electron density distribution, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites within the molecule, which is crucial for understanding its reactivity and intermolecular interactions.

Natural Bond Orbital (NBO) Analysis: This analysis would provide insights into charge transfer interactions and the nature of the bonding within the molecule.

A table summarizing the types of information obtainable from quantum chemical calculations is presented below.

Table 2: Parameters from Quantum Chemical Investigations
Computational Method Information Obtained
DFT Geometry Optimization Stable conformers, bond lengths, bond angles.
GIAO/DFT Predicted ¹H and ¹³C NMR chemical shifts.
FMO Analysis HOMO-LUMO energy gap, reactivity indices.
MEP Analysis Identification of electrophilic and nucleophilic sites.
NBO Analysis Intramolecular charge transfer and bonding interactions.

Computational Chemistry and in Silico Modeling Approaches

Molecular Docking Simulations for Putative Biological Target Identification

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used to predict the binding mode and affinity of a small molecule ligand to a protein receptor.

In the context of 1-(1H-benzimidazol-4-yl)piperazine derivatives, molecular docking simulations have been instrumental in identifying and validating potential biological targets. For instance, studies on novel 2-(piperazino-1-yl-alkyl)-1H-benzimidazole derivatives have utilized molecular docking to explore their interactions with the D2 dopamine (B1211576) receptor (DRD2). scispace.com These simulations revealed that high-affinity arylpiperazines must simultaneously occupy both the orthosteric binding site (OBS) and an extended binding pocket (EBP) of the DRD2. scispace.com The (2-methoxyphenyl)piperazine moiety was found to occupy the OBS, interacting with key residues such as Asp114, Cys118, Trp386, and Phe390, while the benzimidazole (B57391) portion of the molecule interacted with residues in the EBP. scispace.com

Similarly, docking studies on 3-benzimidazol-1-yl-1-(4-phenylpiperizin-1-yl) propan-1-one derivatives were performed on the active site of the cyclooxygenase-2 (COX-2) enzyme to understand their anti-inflammatory potential. researchgate.net Furthermore, molecular docking has been applied to investigate the binding of benzimidazole analogs to the human estrogen receptor alpha (hER), acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE), providing insights into their potential as anticancer and neuroprotective agents. nih.govnih.gov For example, docking simulations of 4-(1H-benzimidazol-2-yl)-benzene-1,3-diols showed that they primarily interact with the catalytic site of AChE, mimicking the binding mode of the known inhibitor tacrine. nih.gov

The table below summarizes some of the putative biological targets for benzimidazole-piperazine derivatives identified through molecular docking studies.

Derivative ClassPutative Biological TargetKey Interacting ResiduesReference
2-(piperazino-1-yl-alkyl)-1H-benzimidazolesD2 dopamine receptor (DRD2)Asp114, Cys118, Trp386, Phe390, Leu94, Trp100, Phe389, Thr412, Tyr408 scispace.com
3-benzimidazol-1-yl-1-(4-phenylpiperizin-1-yl) propan-1-onesCyclooxygenase-2 (COX-2)Not specified researchgate.net
4-nitroimidazole-piperazinyl tagged 1,2,3-triazolesHuman estrogen receptor alpha (hER)Asp58, His231 nih.gov
4-(1H-benzimidazol-2-yl)-benzene-1,3-diolsAcetylcholinesterase (AChE)Not specified nih.gov
Benzimidazole-piperazine hybridsTubulinNot specified nih.govcnr.it

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Analyses

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) analyses are computational methods that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties. These models are valuable for predicting the activity of new, unsynthesized compounds and for optimizing lead structures.

For benzimidazole derivatives, QSAR studies have been conducted to understand the structural requirements for various pharmacological activities. For example, a QSAR study on 2-(4-substituted-1-piperazinyl)benzimidazole derivatives revealed that substituents at the 1-position of the benzimidazole nucleus significantly influence their antihistaminic activity. nih.gov The analysis, using Verloop's STERIMOL parameters, indicated that potent activity is associated with substituents that have a small breadth and an appropriate length. nih.gov This study also examined the QSAR of side effects, suggesting that a sterically small substituent at the 1-position is desirable to reduce anticholinergic and central nervous system depressive effects. nih.gov

Another QSAR study focused on a series of benzimidazole derivatives with inhibitory activity against Mycobacterium tuberculosis H37Rv. scirp.orgscirp.org This research utilized quantum chemical descriptors such as chemical potential (μ), polarizability (α), bond length l(C=N), and lipophilicity to develop predictive models using multiple linear regression (MLR), nonlinear regression (NLR), and artificial neural networks (ANN). scirp.org The developed models showed good statistical performance, with the ANN model demonstrating the best predictive ability. scirp.org

Furthermore, the structure-activity relationships of benzimidazole derivatives as anti-inflammatory agents have been reviewed, indicating that substitutions at the N1, C2, C5, and C6 positions of the benzimidazole ring are crucial for activity. mdpi.com

Molecular Dynamics Simulations of Ligand-Biomolecule Interactions

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-biomolecule complex over time. This technique complements molecular docking by assessing the stability of the predicted binding poses and revealing the intricate network of interactions that govern ligand binding.

MD simulations have been employed to study the interactions of benzimidazole-piperazine derivatives with their biological targets. For instance, MD simulations of 2-{[4-(2-methoxyphenyl)-piperazin-1-yl]alkyl}-1H-benzimidazoles bound to the D2 dopamine receptor were performed to explore the stability of the ligand-receptor complexes. scispace.com These simulations provided valuable information on how the receptor-ligand complexes are formed and maintained. scispace.com

In another study, a combination of induced fit docking and molecular dynamics (IFD-MD) was used to determine the binding mode of a promising benzimidazole-piperazine derivative to tubulin. cnr.it The IFD-MD analysis revealed a unique binding cavity for the compound, with the benzimidazole ring fitting deeply into the binding pocket. cnr.it Furthermore, MD simulations have been used to investigate the binding selectivity of 1-(1H-benzimidazol-5-yl)-5-aminopyrazoles to fibroblast growth factor receptors FGFR1 and FGFR4, providing a structural understanding of the selectivity mechanism. nih.gov These simulations, combined with binding free energy calculations, helped to rationalize the observed potencies and guide the development of selective inhibitors. nih.gov

Prediction of Electronic Properties and Reactivity Profiles

Computational methods, particularly those based on quantum mechanics, are used to predict the electronic properties and reactivity of molecules. These predictions can provide insights into a molecule's stability, reactivity, and potential metabolic fate.

For benzimidazole derivatives, quantum chemical calculations, such as those using Density Functional Theory (DFT), have been employed to determine various molecular descriptors. scirp.orgscirp.org These descriptors include electronic properties like the chemical potential (μ) and polarizability (α), which are then used in QSAR models to predict biological activity. scirp.org DFT analysis has also been used to confirm the stability of hydrogen bonding interactions between active benzimidazole derivatives and their target proteins, such as the TRP 229 residue of HIV-RT. nih.gov

The electronic structure of benzimidazole-derived ligands and their metal complexes has also been investigated using DFT to understand their spectroscopic and reactive properties. nih.gov These calculations provide a deeper understanding of the electronic distribution within the molecules, which is crucial for their interaction with biological systems.

Cheminformatics and Ligand-Based Design Strategies

Cheminformatics encompasses the use of computational and informational techniques to a broad range of problems in the field of chemistry. Ligand-based drug design, a key area of cheminformatics, relies on the knowledge of other molecules that bind to the biological target of interest to develop a predictive model.

In the context of this compound and its analogs, cheminformatics approaches have been utilized for drug likeness prediction and the design of new compounds. researchgate.net Online tools and software are used to calculate molecular properties, lipophilicity, and solubility parameters to filter compounds before synthesis. researchgate.net For example, the Lipinski 'Rule of Five' is often applied to assess the drug-like properties of newly designed benzimidazole derivatives. researchgate.netnih.gov

Ligand-based design strategies have been instrumental in the development of various benzimidazole-piperazine derivatives. By analyzing the structure-activity relationships of known active compounds, medicinal chemists can design new molecules with improved potency and selectivity. For instance, the discovery of WAY-207024, an orally active antagonist of the gonadotropin-releasing hormone receptor (GnRH-R), involved modifying a 2-phenyl-4-piperazinylbenzimidazole template to improve its pharmaceutical properties while maintaining its antagonist activity. nih.gov This process often involves the hybridization of different pharmacophores, such as combining the benzimidazole-piperazine scaffold with other heterocyclic systems, to create novel chemical entities with desired biological activities. nih.govontosight.ai

Investigation of Molecular and Cellular Biological Activities Pre Clinical Focus

Receptor Binding Affinities and Selectivity Profiling

No specific data on the receptor binding affinities and selectivity profile for 1-(1H-benzimidazol-4-yl)piperazine was found in the public domain.

Enzyme Inhibition and Activation Studies

There is no publicly available information detailing the inhibitory or activatory effects of this compound on specific enzymes.

Modulation of Intracellular Signaling Pathways

Specific studies on how this compound modulates intracellular signaling pathways have not been identified in the available literature.

Cell-Based Assays for Functional Efficacy and Pathway Perturbation

No data from cell-based assays such as reporter gene assays, cell proliferation, apoptosis induction, or cell migration studies specifically for this compound are available.

Phenotypic Screening in Model Organisms

There is no information regarding phenotypic screening of this compound in non-human model organisms.

Exploration of Potential Biological Targets through Proteomics and Genomics Approaches

No proteomics or genomics studies have been published that explore the potential biological targets of this compound.

Mechanistic Elucidation at the Molecular Level

Definitive Identification of Primary Molecular Targets and Binding Sites

Research on compounds structurally similar to 1-(1H-benzimidazol-4-yl)piperazine points towards several primary molecular targets, predominantly G-protein coupled receptors (GPCRs). These include serotonin (B10506) (5-HT) receptors, dopamine (B1211576) (D) receptors, and the gonadotropin-releasing hormone (GnRH) receptor.

Serotonin Receptors: A range of arylpiperazine derivatives containing a benzimidazole (B57391) nucleus show high affinity for serotonin receptors, particularly the 5-HT1A and 5-HT3 subtypes. nih.govnih.gov For instance, certain benzimidazole-arylpiperazine derivatives have been identified as mixed 5-HT1A/5-HT3 ligands, with some compounds characterized as 5-HT1A partial agonists and 5-HT3 antagonists. nih.gov Other studies have focused on developing potent and selective ligands for the 5-HT1A receptor by linking a benzimidazole nucleus to an arylpiperazine via different thioalkyl chains. nih.gov

Dopamine Receptors: The dopamine D4 receptor is a significant target for this class of compounds. acs.org Studies on heteroarylmethyl-arylpiperazines, which include the benzimidazole-piperazine structure, reveal that substitutions on the piperazine (B1678402) ring can modulate functional activity at the D4 receptor. acs.org Furthermore, piperidine-based analogs have been developed as potent and selective D4 receptor antagonists. mdpi.com Some 5-[2-(4-arylpiperazin-1-yl)ethoxy]-1H-benzimidazoles have shown high affinity for the D2 dopamine receptor as well. nih.gov

Gonadotropin-Releasing Hormone (GnRH) Receptor: A potent, orally active GnRH antagonist, WAY-207024, features a 2-phenyl-4-piperazinylbenzimidazole template. This indicates that the GnRH receptor is a key target for this structural class. rndsystems.compatsnap.com WAY-207024 exhibits high binding affinity for both human and rat GnRH receptors. rndsystems.commedkoo.comtocris.com

Other Potential Targets: Some benzimidazole derivatives have been investigated as anticancer agents targeting human topoisomerase I, suggesting that DNA and associated enzymes could also be potential targets for certain compounds within this family. nih.gov

Table 1: Binding Affinities of Selected Benzimidazole-Piperazine Analogs for Various Receptors

Compound/AnalogTarget ReceptorBinding Affinity (Ki or IC50)Reference
WAY-207024Human GnRH-RIC50 = 12 nM rndsystems.commedkoo.comtocris.com
WAY-207024Rat GnRH-RIC50 = 71 nM rndsystems.commedkoo.comtocris.com
Memantine-based derivative (Compound 10)5-HT1AKi = 21.3 nM mdpi.com
Adamantanamine-based derivative (Compound 8)5-HT1AKi = 1.2 nM mdpi.com
4-Phenyl-1,2,3,6-tetrahydropyridine derivative (Compound 19)Dopamine D4pKi = 8.82 mdpi.com
4-Benzyl piperidine (B6355638) derivative (Compound 16)Dopamine D4pKi = 8.79 mdpi.com

Allosteric and Orthosteric Ligand Binding Site Characterization

The identified targets for benzimidazole-piperazine derivatives are primarily GPCRs, which possess distinct orthosteric and allosteric binding sites. The orthosteric site is the binding pocket for the endogenous ligand, while allosteric sites are topographically distinct and can modulate receptor function upon binding.

For GPCRs like the serotonin and dopamine receptors, small molecule antagonists and agonists typically bind within the transmembrane (TM) domain, in a pocket that overlaps with the binding site of the endogenous neurotransmitter (e.g., serotonin, dopamine). This constitutes an orthosteric mode of binding.

Molecular docking studies of various benzimidazole-piperazine analogs support this orthosteric interaction. For example, docking analyses of D2 receptor ligands revealed key interactions within the receptor's binding pocket, such as a salt bridge with Aspartic acid (Asp) 86 and hydrogen bonds with Serine (Ser) 122, Ser 141, and Histidine (His) 189. nih.gov Similarly, for 5-HT1A receptor ligands, a crucial hydrogen bond is often formed between the protonated piperazine nitrogen and an aspartate residue (Asp116) in the binding pocket. mdpi.com These interactions are characteristic of orthosteric ligands that compete with the endogenous neurotransmitter.

While the primary mode of action appears to be orthosteric, the possibility of allosteric modulation cannot be entirely ruled out without specific experimental validation for this compound itself.

Elucidation of Downstream Signaling Cascades

The binding of a ligand to its receptor initiates a cascade of intracellular signaling events. The specific pathways activated or inhibited depend on the receptor and the nature of the ligand (agonist or antagonist).

GnRH Receptor Signaling: The GnRH receptor is primarily coupled to Gq/11 G-proteins. nih.govfrontiersin.org Antagonism of this receptor, as would be expected from an antagonist like WAY-207024, blocks the downstream signaling cascade. This cascade normally involves the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers cause the mobilization of intracellular calcium and the activation of protein kinase C (PKC), respectively. nih.govfrontiersin.orgfrontiersin.org Ultimately, this pathway regulates the synthesis and secretion of gonadotropins, namely luteinizing hormone (LH) and follicle-stimulating hormone (FSH). frontiersin.orgnih.gov An antagonist would therefore be expected to suppress LH and FSH release. Indeed, WAY-207024 has been shown to lower plasma luteinizing hormone levels in rats. rndsystems.comtocris.commedchemexpress.com

5-HT1A Receptor Signaling: The 5-HT1A receptor is canonically coupled to inhibitory G-proteins (Gi/o). nih.govresearchgate.net Activation of this receptor typically leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. frontiersin.orgresearchgate.net It also modulates ion channels, leading to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels, which generally causes neuronal hyperpolarization and reduced neuronal firing. researchgate.netfrontiersin.org However, 5-HT1A receptors can also activate other pathways, such as the mitogen-activated protein kinase (MAPK/ERK) and the Akt signaling pathways, which are involved in neuroplasticity and cell survival. nih.govfrontiersin.org A partial agonist at this receptor would elicit a sub-maximal response through these pathways, while an antagonist would block the effects of endogenous serotonin.

Dopamine D4 Receptor Signaling: The D4 receptor, a D2-like receptor, is also coupled to Gi/o proteins. wikipedia.orgnih.gov Its activation inhibits adenylyl cyclase, reducing intracellular cAMP levels. wikipedia.orguniprot.org The D4 receptor can influence intracellular calcium levels and activate the MAPK signaling pathway. nih.gov Downstream effects include the modulation of transcription factors like NF-κB and the regulation of other receptor systems, such as GABAA and NMDA receptors. nih.gov An antagonist would block these dopamine-mediated signaling events.

Investigation of Compound-Induced Cellular Responses and Pathway Perturbations

The perturbation of signaling pathways by benzimidazole-piperazine compounds leads to a variety of cellular responses.

Hormonal Regulation: As a consequence of GnRH receptor antagonism, the derivative WAY-207024 causes a reduction in plasma luteinizing hormone levels, demonstrating a clear physiological response at the systemic level. rndsystems.comtocris.commedchemexpress.com

Anticancer and Cytotoxic Effects: Several studies have explored the anticancer potential of benzimidazole derivatives. Some 2-(2-(substituted piperazin-1-yl)-phenyl)-1H-benzo[d]imidazoles have shown significant anticancer activity against human breast cancer (MCF-7) cell lines. connectjournals.com Other novel 1H-benzo[d]imidazole derivatives have been found to inhibit human topoisomerase I and induce G2/M phase cell cycle arrest in cancer cells. nih.gov These findings suggest that certain compounds in this class can induce apoptosis and inhibit cell proliferation pathways.

Cognitive and Behavioral Effects: A mixed 5-HT1A/5-HT3 ligand with a benzimidazole-piperazine structure was shown to be effective in preventing cognitive deficits in a passive avoidance learning test in mice, highlighting the potential impact on neuronal pathways involved in learning and memory. nih.gov

Biorelevant Interaction Mapping and Dynamics

Molecular docking and dynamic simulations are crucial tools for mapping the interactions between a ligand and its target protein at an atomic level. These studies provide a static and dynamic picture of the binding event.

For benzimidazole-piperazine derivatives, these simulations have revealed key stabilizing interactions within the orthosteric binding pockets of their respective receptors.

Dopamine D2 Receptor Interactions: Docking of ligands into the D2 receptor highlighted a salt bridge between the protonated piperazine nitrogen and Asp86. Additional stabilization comes from hydrogen bonds between the benzimidazole moiety and Ser141, Ser122, and His189, as well as edge-to-face aromatic interactions with Phenylalanine (Phe) 178, Tyrosine (Tyr) 216, and Tryptophan (Trp) 182. nih.gov

5-HT1A Receptor Interactions: A common interaction motif for 5-HT1A ligands is a hydrogen bond between the protonated tertiary amine of the piperazine ring and Asp116. mdpi.com In some derivatives, a second hydrogen bond can form between another part of the molecule (e.g., an amine on an adamantane (B196018) scaffold) and Tyr390. mdpi.com

Tubulin Interactions: Although a different isomer, the docking of a 2-piperazinyl benzimidazole derivative into β-tubulin showed the benzimidazole core fitting deep into a binding cavity, forming hydrogen bonds with Asparagine (Asn) 165 and hydrophobic interactions with surrounding residues. The piperazine group, in this case, formed strong hydrogen bonds with Glutamic acid (Glu) 198 and Tyr200. nih.gov

These detailed interaction maps are fundamental to understanding the basis of ligand affinity and selectivity and are essential for the rational design of new, more potent, and selective molecules.

Table 2: Key Amino Acid Residues Involved in the Binding of Benzimidazole-Piperazine Analogs

Target ReceptorInteracting ResiduesType of InteractionReference
Dopamine D2Asp86Salt Bridge with Piperazine N+ nih.gov
Ser122, Ser141, His189Hydrogen Bond with Benzimidazole nih.gov
Phe178, Tyr216, Trp182Edge-to-Face Aromatic nih.gov
5-HT1AAsp116Hydrogen Bond with Piperazine N+ mdpi.com
Tyr390Hydrogen Bond mdpi.com
β-TubulinAsn165Hydrogen Bond with Benzimidazole nih.gov
Glu198, Tyr200Hydrogen Bond with Piperazine nih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Systematic Derivatization and Analog Synthesis for SAR Exploration

The synthesis of derivatives of the 1-(1H-benzimidazol-4-yl)piperazine scaffold is key to exploring its chemical space and understanding its SAR. While direct and extensive derivatization studies on the 4-substituted isomer are not widely published, the synthetic strategies for related positional isomers, particularly the 2- and 5-substituted analogs, provide a roadmap for potential modifications.

A common strategy involves the derivatization of the piperazine (B1678402) nitrogen. For instance, a series of 5-(4-substituted piperazin-1-yl)-2-nitroanilines can be synthesized from 5-chloro-2-nitroaniline (B48662) and various N-monosubstituted piperazines. Subsequent catalytic reduction and cyclization yield the corresponding methyl-5-(4-substituted piperazin-1-yl)benzimidazole-2-carbamates. nih.gov This highlights a feasible route for creating a library of N-substituted analogs of this compound.

Another approach involves the condensation of substituted o-phenylenediamines with acids. For example, substituted benzimidazoles can be prepared from the corresponding o-phenylene diamines, which are then condensed with substituted piperazines. researchgate.net Furthermore, a multi-step synthesis can be employed to create more complex derivatives, starting with a nucleophilic substitution reaction of a chloro-nitroacetanilide with N-substituted piperazines, followed by deacetylation and catalytic hydrogenation to form diamine intermediates, which are then cyclized to form the benzimidazole (B57391) ring.

A variety of synthetic methods have been developed for creating hybrid molecules containing the benzimidazole-piperazine core. These include the reaction of 2-(1-(4,6-dichloro-1,3,5-triazin-2-yl)piperidin-4-yl)-1H-benzo[d]imidazole with substituted anilines and the synthesis of arylpiperazinylalkylthiobenzimidazoles. nih.gov These methodologies allow for the introduction of diverse chemical moieties at various positions, enabling a thorough exploration of the SAR.

Impact of Substituent Modifications on Biological Activities and Selectivity

The modification of substituents on both the benzimidazole and piperazine rings has a profound impact on the biological activity and selectivity of these compounds.

For C-2 substituted piperazine benzimidazoles, the nature of the substituent on the phenylpiperazine moiety significantly influences their anthelmintic and antineoplastic activities. nih.gov For example, a 4-chlorophenyl-substituted derivative demonstrated higher anthelmintic activity compared to its 4-methylphenyl-substituted counterpart. nih.gov This suggests that electron-withdrawing groups on the terminal phenyl ring may enhance potency. Furthermore, introducing a thioacetyl linker between the benzimidazole C-2 position and the piperazine ring was found to enhance activity compared to a direct linkage. nih.gov

In a series of 2-(4-[4-acetylpiperazine-1-carbonyl]phenyl)-1H-benzo[d]imidazole-4-carboxamide derivatives evaluated as PARP-1 inhibitors, substituents in the hydrophobic pocket were found to be critical. The introduction of strong electronegative groups, such as a furan (B31954) ring or halogen atoms, in the side chain of the benzimidazole appeared to improve inhibitory activity.

The substitution pattern on the benzimidazole core itself is also critical. For a series of 2,4,6-triphenyl pyridines, dihydroxylated derivatives showed stronger topoisomerase II inhibitory activity and cytotoxicity compared to monohydroxylated versions. researchgate.net For other benzimidazole derivatives, the presence of electron-withdrawing groups has been noted to improve antimicrobial properties.

The following table summarizes the impact of various substitutions on the biological activity of benzimidazole-piperazine analogs:

Scaffold Position of Modification Substituent Biological Activity Reference
2-Phenylpiperazine-benzimidazole Phenyl ring of piperazine 4-chloro Increased anthelmintic activity nih.gov
2-Phenylpiperazine-benzimidazole Phenyl ring of piperazine 4-methyl Lower anthelmintic activity nih.gov
2-thioacetylpiperazine-benzimidazole Linker Thioacetyl linker Enhanced activity vs direct link nih.gov
Benzimidazole-4-carboxamide Benzimidazole side chain Furan ring Improved PARP-1 inhibition
Benzimidazole-4-carboxamide Benzimidazole side chain Halogen atoms Improved PARP-1 inhibition
2,4,6-triphenyl pyridines Phenyl rings Dihydroxy Stronger topoisomerase II inhibition researchgate.net

Positional Effects on Compound Efficacy and Selectivity

The position of the piperazine substituent on the benzimidazole ring is a critical determinant of biological activity. Comparative studies of positional isomers reveal significant differences in their efficacy and selectivity.

For instance, in a study of symmetric bis-2-(pyridyl)-1H-benzimidazoles, the 3-pyridine and 4-pyridine substituted isomers showed significantly higher DNA binding affinities compared to the 2-pyridine substituted isomer. nih.gov This difference was attributed to the formation of an intramolecular hydrogen bond in the 2-pyridyl isomer, which confers a conformational rigidity that hinders its interaction with DNA. nih.gov This highlights how the substitution position can dramatically alter the molecule's three-dimensional structure and, consequently, its biological function.

In the context of anthelmintic benzimidazoles, compounds with the piperazine skeleton at the C-2 position have been extensively studied. nih.gov For example, a 1H-benzimidazol-2-ylthioacetylpiperazine derivative showed enhanced activity compared to an analog where the piperazine was directly bonded to the C-2 position. nih.gov

Research on methyl-5-(4-substituted piperazin-1-yl)benzimidazole-2-carbamates has demonstrated the importance of the C-5 substitution pattern for anthelmintic activity against Trichinella spiralis. nih.gov The nature of the N-substituent on the piperazine at this position dictates the potency of the compounds.

Stereochemical Influence on Activity

Currently, there is a lack of specific research in the public domain focusing on the stereochemical influence on the activity of this compound derivatives. The parent compound itself is achiral. However, the introduction of chiral centers, for instance, through substitution on the piperazine ring or through the addition of a chiral side chain, would necessitate stereochemical analysis. In such cases, it is highly probable that different enantiomers or diastereomers would exhibit varied biological activities and potencies due to the specific three-dimensional interactions with their biological targets. Future research in this area would be valuable for a more complete understanding of the SAR of this compound class.

Pharmacophore Modeling and Ligand-Based Drug Design

For a series of PARP-1 inhibitors based on a 2-phenyl-1H-benzo[d]imidazole-4-carboxamide scaffold, molecular docking studies indicated that the formation of hydrogen bonds is essential for inhibitory activity. This suggests that hydrogen bond donors and acceptors are critical pharmacophoric features.

In general, pharmacophore models for piperazine-containing ligands often highlight the importance of the two nitrogen atoms for establishing hydrogen bonds and the hydrophobic nature of the piperazine ring for van der Waals interactions. The benzimidazole moiety typically acts as a hydrophobic region that can engage in π-π stacking interactions.

Pre Clinical Investigational Applications and Conceptual Therapeutic Areas

Pre-clinical Efficacy in Relevant Disease Models

The pre-clinical evaluation of 1-(1H-benzimidazol-4-yl)piperazine and its derivatives has demonstrated a broad spectrum of biological activities in various disease models. These studies, conducted in both cellular (in vitro) and animal (in vivo) settings, have provided a foundation for its potential therapeutic applications.

Derivatives of the core this compound structure have shown notable efficacy in several key areas:

Antimicrobial Activity: The benzimidazole (B57391) component is a well-established pharmacophore in antimicrobial agents. ontosight.ai Research has indicated that compounds incorporating this moiety can exhibit efficacy against a variety of microbial pathogens. ontosight.ai

Anti-inflammatory Effects: Piperazine (B1678402) derivatives have been explored for their potential to treat inflammatory diseases. ontosight.ai Specific benzimidazole derivatives have demonstrated the ability to inhibit key inflammatory mediators. For instance, certain derivatives have shown potent inhibitory activity on nitric oxide and TNF-α production. nih.gov

Anticancer Properties: Benzimidazole-based compounds, including those with a piperazine fragment, are being investigated as tubulin-targeting agents with potential anticancer activity. nih.gov Studies have shown that these compounds can interfere with tubulin polymerization and depolymerization, processes crucial for cell division, thus exhibiting anticancer properties. nih.gov In vitro assays using glioblastoma and breast cancer cell lines have demonstrated the ability of certain piperazine benzimidazoles to reduce cell migration. nih.gov

Anthelmintic Activity: Piperazine and its derivatives have a long history of use as anthelmintic agents, effective against parasitic worms. drugbank.com The mechanism often involves the paralysis of the parasites, allowing the host to expel them. drugbank.com Benzimidazole anthelmintics are also well-established, and combining these two pharmacophores has been a strategy in developing new anthelmintic drugs. nih.gov

A summary of pre-clinical efficacy data for derivatives of this compound is presented in the table below.

Derivative TypeDisease ModelKey Findings
Piperazine BenzimidazolesGlioblastoma (U-87 MG) and Breast Cancer (MDA-MB-231) cell linesReduced cell migration, with one compound showing significant potential. nih.gov
Bisbenzamidine DerivativesPneumocystis carinii (in vitro and in vivo mouse model)Several compounds showed significant activity against the infection and increased survival rates in mice. nih.gov
2-substituted benzimidazole derivativesIn vivo analgesic and anti-inflammatory modelsDisplayed significant analgesic and anti-inflammatory effects. nih.gov
2-(piperidin-4-yl)-1H-benzo[d]imidazole derivativesIn vitro anti-inflammatory assaysExhibited potent inhibitory activity on nitric oxide and TNF-α production. nih.gov

Rationale for Potential Therapeutic Utility Based on Mechanistic Insights

The primary rationale for its therapeutic utility includes:

Enzyme Inhibition: A significant number of benzimidazole derivatives exert their effects by inhibiting key enzymes. For example, in the context of inflammation, they can inhibit cyclooxygenases (COXs), which are crucial for the synthesis of prostaglandins, important mediators of inflammation. nih.gov

Receptor Modulation: Piperazine is a known GABA receptor agonist. drugbank.com This interaction can lead to the hyperpolarization of nerve endings, resulting in flaccid paralysis in parasites, which is the basis for its anthelmintic activity. drugbank.com

Disruption of Cellular Structures: As seen in cancer models, benzimidazole derivatives can disrupt the polymerization of tubulin, a critical component of the cytoskeleton involved in cell division and migration. nih.gov This disruption can lead to cell cycle arrest and apoptosis in cancer cells.

Exploration of Polypharmacology and Multi-Target Engagement

Polypharmacology, the ability of a single compound to interact with multiple biological targets, is a recognized characteristic of many successful drugs. The this compound scaffold is a prime example of a structure with the potential for multi-target engagement.

The benzimidazole ring system is a versatile pharmacophore found in a wide array of biologically active compounds, contributing to its potential to interact with various enzymes and receptors. ontosight.ainih.gov Similarly, the piperazine ring is a common structural motif in drugs targeting the central nervous system, as well as in anti-inflammatory and antimicrobial agents. ontosight.ai

The combination of these two heterocyclic systems in a single molecule creates opportunities for simultaneous modulation of multiple pathways. For instance, a derivative of this scaffold could potentially exhibit both anti-inflammatory and analgesic properties by targeting both COX enzymes and other pain-related receptors. nih.gov This multi-target approach could offer advantages in treating complex diseases with multifactorial pathologies.

Repurposing Potential Based on Molecular Profiling

The established safety and pharmacokinetic profiles of existing drugs containing benzimidazole and piperazine moieties make the this compound scaffold an attractive candidate for drug repurposing. Molecular profiling of derivatives can reveal unexpected activities and lead to new therapeutic applications for compounds that may have failed in their original intended use.

For example, benzimidazole anthelmintics like albendazole (B1665689) and mebendazole (B1676124) are being investigated for their anticancer properties due to their tubulin-disrupting activities. nih.gov Similarly, bisbenzamidine derivatives, which share structural similarities, have shown promise as anti-Pneumocystis agents. nih.gov By systematically screening libraries of this compound derivatives against a wide range of biological targets, researchers can identify novel therapeutic opportunities. This approach can significantly reduce the time and cost associated with drug development.

Formulation Strategies for Investigational Studies

A significant challenge in the pre-clinical and clinical development of many new chemical entities, including derivatives of this compound, is poor aqueous solubility. Low solubility can lead to poor absorption and bioavailability, hindering the evaluation of a compound's true efficacy. nih.gov Therefore, various formulation strategies are employed to enhance the solubility and dissolution rate of these investigational drugs. researchgate.netijnrph.com

Common strategies to improve the solubility of poorly water-soluble drugs include:

Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier matrix at the solid state. researchgate.net Methods like fusion (melting), solvent evaporation, and spray drying are used to prepare solid dispersions, which can significantly enhance the dissolution rate of the drug. researchgate.net

Complexation: The use of complexing agents, such as cyclodextrins, can improve drug solubility. ekb.eg Cyclodextrins have a hydrophobic inner cavity and a hydrophilic outer surface, allowing them to encapsulate poorly soluble drug molecules and increase their apparent water solubility. ekb.eg

Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug particles, which can lead to a higher dissolution rate.

Salt Formation: For compounds with ionizable groups, forming a salt can dramatically increase aqueous solubility.

Use of Surfactants and Co-solvents: These excipients can improve the wettability and solubilization of the drug in aqueous media.

The choice of a suitable formulation strategy depends on the physicochemical properties of the specific this compound derivative and the intended route of administration for the investigational studies. nih.gov

Advanced Analytical Methodologies for Research Applications

Development of Advanced Chromatographic and Spectrometric Methods for Quantitative Analysis (e.g., LC-MS/MS, GC-MS)

The quantitative analysis of 1-(1H-benzimidazol-4-yl)piperazine in biological samples is fundamental for pharmacokinetic and toxicokinetic studies. Given the structural characteristics of the compound, which includes a benzimidazole (B57391) ring and a piperazine (B1678402) moiety, both liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are highly suitable techniques.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS is often the preferred method for the quantification of polar and non-volatile compounds like this compound in biological fluids due to its high sensitivity, selectivity, and speed. researchgate.net A typical LC-MS/MS method development would involve the following:

Sample Preparation: To isolate the analyte from complex biological matrices such as plasma, urine, or tissue homogenates, various sample preparation techniques can be employed. These include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). nih.gov For piperazine-containing compounds, mixed-mode SPE cartridges have been shown to provide efficient extraction and purification. shu.ac.uk

Chromatographic Separation: A reversed-phase C18 column is commonly used for the separation of piperazine derivatives. researchgate.net A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid or ammonium (B1175870) formate) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is typically optimized to achieve good peak shape and resolution from endogenous interferences. researchgate.netnih.gov

Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode with positive electrospray ionization (ESI). nih.gov The precursor ion would be the protonated molecule [M+H]⁺ of this compound, and specific product ions would be selected for quantification and confirmation.

A hypothetical LC-MS/MS method for this compound could have parameters similar to those developed for other piperazine derivatives, as detailed in the table below.

ParameterExample Value/Condition
LC Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode ESI Positive
MRM Transition To be determined experimentally
Internal Standard A deuterated analog of the analyte or a structurally similar compound

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS can also be a powerful tool for the analysis of this compound, particularly if the compound or its derivatives are thermally stable and volatile. tsijournals.com For compounds with polar functional groups like the secondary amine in the piperazine ring, derivatization is often necessary to improve chromatographic properties and sensitivity. scholars.direct

Derivatization: Acylation, for instance with trifluoroacetic anhydride (B1165640) (TFA), is a common derivatization technique for piperazine compounds to make them more volatile and suitable for GC analysis. scholars.direct

Chromatographic Separation: A capillary column with a non-polar or medium-polarity stationary phase, such as a DB-5ms or DB-17, would likely be used. scholars.directresearchgate.net The oven temperature program would be optimized to ensure good separation of the analyte from any matrix components. scholars.direct

Mass Spectrometric Detection: Electron impact (EI) ionization is typically used in GC-MS, and the mass spectrometer can be operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis. scholars.directnih.gov

Metabolite Identification and Profiling in Pre-clinical Systems

Understanding the metabolic fate of this compound is crucial for elucidating its pharmacokinetic profile and identifying any potentially active or toxic metabolites. uni-konstanz.de In vitro and in vivo pre-clinical systems are used for this purpose.

In Vitro Metabolism:

Liver Microsomes and Hepatocytes: Incubations with liver microsomes (from human and various animal species) are performed to study phase I metabolism, which is primarily mediated by cytochrome P450 (CYP) enzymes. nih.gov Hepatocytes are used to study both phase I and phase II (conjugation) metabolism.

Expected Metabolic Pathways: Based on the metabolism of other piperazine-containing compounds, the expected metabolic pathways for this compound include:

Hydroxylation: Aliphatic hydroxylation on the piperazine ring or aromatic hydroxylation on the benzimidazole ring.

N-dealkylation: Cleavage of the bond between the piperazine ring and the benzimidazole moiety.

Oxidation: Oxidation of the piperazine ring to form various oxidized metabolites. nih.gov

Conjugation: Glucuronidation or sulfation of hydroxylated metabolites.

In Vivo Metabolism:

Animal Models: Pre-clinical animal models, such as rats, are used to study the in vivo metabolism of the compound. nih.gov Following administration of the compound, biological samples (e.g., plasma, urine, feces) are collected over time.

Metabolite Profiling: LC-MS/MS with high-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) is a powerful technique for identifying and structurally elucidating metabolites in complex biological matrices. nih.gov The accurate mass measurement and fragmentation patterns help in proposing the structures of the metabolites.

A study on the in vivo metabolism of 1-(4-methoxyphenyl)piperazine (B173029) in rats revealed that the major metabolic pathways were O-demethylation and degradation of the piperazine moiety. nih.gov For this compound, one could anticipate similar degradation of the piperazine ring, as well as modifications to the benzimidazole structure.

Bioanalytical Method Validation for Research Applications

To ensure the reliability and reproducibility of the quantitative data generated in research applications, the bioanalytical method must be rigorously validated. au.dkfda.gov The validation is performed according to guidelines from regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). The key validation parameters are:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as endogenous substances, metabolites, and other drugs. researchgate.net

Accuracy and Precision: The accuracy of an analytical method describes the closeness of mean test results obtained by the method to the true value (concentration) of the analyte. Precision describes the closeness of individual measures of an analyte when the procedure is applied repeatedly to multiple aliquots of a single homogeneous volume of biological matrix. au.dk Accuracy should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification), and precision, expressed as the coefficient of variation (CV), should not exceed 15% (20% at the LLOQ). au.dk

Calibration Curve and Linearity: The calibration curve should demonstrate a linear relationship between the detector response and the concentration of the analyte over a specified range. A correlation coefficient (r²) of ≥ 0.99 is generally required. shu.ac.uk

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. researchgate.net

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw cycles, short-term bench-top stability, long-term storage). au.dk

Matrix Effect: The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample. researchgate.net

Recovery: The efficiency of the extraction procedure in recovering the analyte from the biological matrix. shu.ac.uk

The table below summarizes typical acceptance criteria for bioanalytical method validation.

Validation ParameterAcceptance Criteria
Accuracy Within ±15% of nominal concentration (±20% at LLOQ)
Precision (CV%) ≤15% (≤20% at LLOQ)
Linearity (r²) ≥0.99
Selectivity No significant interference at the retention time of the analyte and IS
Stability Analyte concentration within ±15% of the initial concentration

Impurity Profiling and Process-Related Substance Analysis

The identification and control of impurities in the drug substance are critical for ensuring its quality and safety. biopharmaspec.com Impurity profiling involves the identification, quantification, and characterization of impurities that may arise during the synthesis, purification, and storage of this compound.

Sources of Impurities:

Starting Materials and Intermediates: Unreacted starting materials or intermediates from the synthetic process. semanticscholar.org

By-products: Substances formed from side reactions during the synthesis. semanticscholar.org

Degradation Products: Impurities formed by the degradation of the drug substance over time or under stress conditions (e.g., heat, light, humidity, acid/base hydrolysis, oxidation). rjptonline.org

Reagents, Solvents, and Catalysts: Residual amounts of chemicals used in the manufacturing process.

Analytical Techniques for Impurity Profiling:

High-Performance Liquid Chromatography (HPLC) with UV/DAD detection: HPLC is the primary technique for separating and quantifying impurities. rjptonline.orgnih.gov A diode-array detector (DAD) can provide spectral information to help in the initial characterization of the impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is invaluable for the identification of unknown impurities by providing molecular weight and fragmentation information. nih.govresearchgate.net High-resolution mass spectrometry (HRMS) can provide the elemental composition of the impurities. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used for the definitive structural elucidation of isolated impurities. nih.gov

Gas Chromatography (GC): GC is suitable for the analysis of volatile impurities. tsijournals.com

For this compound, potential process-related impurities could include isomers formed during the synthesis, products of incomplete reaction, or by-products from the coupling of the benzimidazole and piperazine moieties. For instance, in the synthesis of related benzimidazole derivatives, impurities arising from side reactions of intermediates have been identified. nih.gov Similarly, in the manufacturing of piperazine-containing drugs, various process-related impurities have been characterized. semanticscholar.org A thorough impurity profiling study would involve stress testing to induce degradation and the development of a validated analytical method to control these impurities within acceptable limits as defined by regulatory guidelines.

Future Directions and Emerging Research Perspectives

Unexplored Biological Targets and Mechanistic Hypotheses

While derivatives of 1-(1H-benzimidazol-4-yl)piperazine have been investigated for their effects on various known targets, a vast landscape of biological pathways remains to be explored. The inherent structural features of the benzimidazole (B57391) and piperazine (B1678402) rings suggest potential interactions with a wide range of biomolecules.

Potential Unexplored Targets:

Kinases: Beyond the well-studied receptor tyrosine kinases, numerous other kinase families, such as serine/threonine kinases involved in cell signaling and proliferation, present opportunities for investigation.

G-Protein Coupled Receptors (GPCRs): The piperazine moiety is a common pharmacophore for GPCR ligands. A systematic screening against a broad panel of GPCRs could uncover novel activities. For instance, G-protein-coupled receptor 119 (GPR119), a target for type 2 diabetes, has been successfully targeted by molecules containing piperazine-like structures. researchgate.net

Ion Channels: The modulation of ion channels is critical in various physiological processes. The potential of this compound derivatives to interact with specific ion channels warrants investigation.

Epigenetic Targets: Histone deacetylases (HDACs) and other epigenetic modulators are increasingly recognized as important cancer targets. The benzimidazole scaffold has been incorporated into HDAC inhibitors, suggesting that analogs of this compound could be designed to target these enzymes. nih.gov

Mechanistic Hypotheses:

Allosteric Modulation: Instead of competing with the natural ligand at the active site, compounds could act as allosteric modulators, offering a more subtle and potentially safer mechanism of action.

Dual-Target Inhibition: Designing single molecules that can inhibit two distinct but related targets could lead to synergistic therapeutic effects and overcome drug resistance. For example, combining tubulin polymerization inhibition with another anticancer mechanism is a promising strategy. rsc.orgmdpi.com

Modulation of Protein-Protein Interactions: The disruption of key protein-protein interactions is a challenging but increasingly important area of drug discovery. The extended and flexible nature of some this compound derivatives may allow them to interfere with these interactions.

Novel Synthetic Methodologies for Analog Generation

The generation of diverse libraries of this compound analogs is crucial for structure-activity relationship (SAR) studies and the identification of lead compounds. Recent advances in synthetic organic chemistry offer powerful tools to achieve this.

Emerging Synthetic Strategies:

Combinatorial Chemistry: Liquid-phase combinatorial synthesis provides an efficient way to generate large libraries of piperazine derivatives. nih.gov This approach allows for the rapid exploration of a wide range of substituents on both the benzimidazole and piperazine rings.

Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient and versatile reaction for creating complex molecules. nih.gov This strategy can be used to link the this compound core to various functional groups, generating novel hybrid molecules. nih.gov

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved safety, scalability, and reaction control. This technology is well-suited for the multi-step synthesis of complex drug candidates.

Late-Stage Functionalization: The ability to modify a complex molecule in the final steps of a synthesis is highly desirable. Developing methods for the late-stage functionalization of the benzimidazole or piperazine rings would allow for the rapid diversification of lead compounds.

A variety of synthetic routes have been developed for piperazine-containing compounds, often involving the reaction of a substituted aniline (B41778) with bis-(2-haloethyl)amine or diethanolamine. mdpi.com The choice of synthetic strategy depends on the desired substitution pattern and the need for scalability. For instance, a common approach to synthesizing 1,4-disubstituted piperazines involves the alkylation of a monosubstituted piperazine. mdpi.com

Integration of Artificial Intelligence and Machine Learning in Compound Design

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery. nih.gov These computational tools can significantly accelerate the design and optimization of new drug candidates based on the this compound scaffold.

Applications of AI and ML:

Predictive Modeling: AI/ML models can be trained on existing data to predict the biological activity, pharmacokinetic properties (ADME - absorption, distribution, metabolism, and excretion), and potential toxicity of novel analogs before they are synthesized. researchgate.netnih.govresearchgate.net This in silico screening can save significant time and resources. researchgate.net

De Novo Design: Generative AI models can design entirely new molecules with desired properties. By providing the model with a set of constraints, such as a target affinity and a favorable ADME profile, it can generate novel this compound derivatives for synthesis and testing.

Structure-Activity Relationship (SAR) Analysis: Machine learning algorithms can identify complex patterns in SAR data that may not be apparent to human researchers, leading to new insights for lead optimization.

The integration of AI and ML into the drug design process can create a powerful feedback loop, where computational predictions guide experimental work, and the resulting experimental data is used to refine and improve the predictive models.

Development of Advanced Pre-clinical Models for Efficacy Assessment

To better predict the clinical success of drug candidates, it is essential to use preclinical models that more accurately mimic human physiology and disease states.

Advanced Preclinical Models:

3D Cell Cultures and Organoids: Three-dimensional cell culture systems, such as spheroids and organoids, provide a more physiologically relevant environment than traditional 2D cell cultures. These models can better recapitulate the complex cell-cell and cell-matrix interactions that occur in vivo.

Patient-Derived Xenografts (PDXs): PDX models, in which tumor tissue from a patient is implanted into an immunodeficient mouse, are considered the gold standard for preclinical cancer research. These models can help to assess the efficacy of a drug candidate in a more clinically relevant setting.

Humanized Mouse Models: These are mice that have been genetically engineered to express human genes or to have a humanized immune system. These models are particularly useful for studying immuno-oncology agents and for assessing the human-specific metabolism and toxicity of drug candidates.

The use of these advanced preclinical models can provide more reliable data on the efficacy and safety of this compound derivatives, increasing the likelihood of success in clinical trials.

Collaborative Research Opportunities in Chemical Biology and Drug Discovery

The development of new drugs is a complex and multidisciplinary endeavor that requires collaboration between researchers from academia, industry, and government.

Areas for Collaboration:

Target Identification and Validation: Academic researchers often excel at basic research that leads to the identification of new drug targets. Collaborations with industry can provide the resources and expertise needed to validate these targets and to initiate drug discovery programs.

High-Throughput Screening (HTS): Pharmaceutical companies have extensive compound libraries and HTS capabilities that can be used to screen for hits against novel targets identified in academia.

Chemical Probe Development: Chemical probes are small molecules that can be used to study the function of a specific protein or pathway. The development of potent and selective probes based on the this compound scaffold would be a valuable resource for the broader research community.

Open Science Initiatives: Sharing data and research tools through open science platforms can accelerate the pace of drug discovery by allowing researchers to build upon each other's work.

By fostering a collaborative research ecosystem, the full therapeutic potential of the this compound scaffold can be realized.

Q & A

Q. Data Insight :

  • Yield optimization (e.g., 60–85%) depends on stoichiometric ratios (1:1.2 for benzimidazole:piperazine) and exclusion of moisture .
  • Monitoring via TLC (Rf = 0.3–0.5 in 2:1 hexane:EtOAc) ensures reaction completion .

Basic: Which analytical techniques are most reliable for characterizing this compound’s structure and purity?

Methodological Answer:

  • 1H/13C NMR : Identify aromatic protons (δ 7.2–8.1 ppm for benzimidazole) and piperazine methylene signals (δ 2.5–3.5 ppm) .
  • X-ray crystallography : Resolve hydrogen-bonding patterns (e.g., C—H⋯N interactions) and confirm regiochemistry .
  • Mass spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]+ at m/z 229.12) and isotopic patterns .
  • HPLC : Assess purity (>95%) using a C18 column (acetonitrile:water mobile phase) .

Q. Data Insight :

  • Crystallographic studies reveal planar benzimidazole moieties and chair conformations in piperazine rings, with intermolecular hydrogen bonds influencing packing .

Advanced: How can researchers reconcile contradictions in hydrogen-bonding patterns observed in crystallographic studies of similar piperazine derivatives?

Methodological Answer:

  • Variable-temperature XRD : Analyze thermal motion to distinguish static disorder from dynamic conformational flexibility .
  • DFT calculations : Compare experimental bond lengths/angles with optimized geometries to identify steric or electronic distortions .
  • Comparative crystallography : Cross-reference with isostructural analogs (e.g., halogen-substituted derivatives) to assess substituent effects on supramolecular assembly .

Case Study :
In 1-aroyl-4-(4-methoxyphenyl)piperazines, 2-fluoro substitution induces C—H⋯O chains, while 2-chloro analogs form sheets via π-stacking. Such discrepancies arise from halogen electronegativity and van der Waals radii .

Advanced: What strategies enhance the bioavailability of this compound for CNS-targeted applications?

Methodological Answer:

  • Lipophilicity modulation : Introduce electron-withdrawing groups (e.g., -CF₃) to improve blood-brain barrier penetration (logP ~2.5–3.5) .
  • Prodrug design : Acetylate the piperazine nitrogen to increase metabolic stability, with enzymatic hydrolysis releasing the active compound in vivo .
  • Co-crystallization : Use co-formers (e.g., succinic acid) to enhance aqueous solubility without altering pharmacophore integrity .

Q. Data Insight :

  • In vitro assays show methyl or benzyl substitutions at the piperazine N-position reduce P-gp efflux, improving CNS bioavailability .

Advanced: How do computational models predict the compound’s interaction with kinase targets, and how can these be validated experimentally?

Methodological Answer:

  • Molecular docking (AutoDock Vina) : Screen against kinase domains (e.g., EGFR or ABL1) using crystal structures (PDB: 1M17) to identify binding poses .
  • MD simulations (GROMACS) : Assess binding stability (RMSD <2 Å over 100 ns) and key residue interactions (e.g., Lys721 in EGFR) .
  • Kinase inhibition assays : Validate predictions via IC50 measurements (e.g., luminescent ATP consumption assays) .

Case Study :
Docking of 1-(4-fluorobenzyl)piperazine derivatives into tyrosine kinase active sites revealed hydrophobic interactions with Leu694 and hydrogen bonds with Thr766, aligning with experimental IC50 values of 0.8–5.2 µM .

Advanced: What experimental approaches resolve synthetic challenges in regioselective functionalization of the benzimidazole ring?

Methodological Answer:

  • Directed ortho-metallation : Use LiTMP to deprotonate the C2 position, followed by electrophilic quenching (e.g., I₂ or B(OMe)₃) .
  • Protecting group strategies : Temporarily mask the piperazine nitrogen with Boc groups to prevent competing reactions during benzimidazole halogenation .
  • Microwave-assisted synthesis : Reduce reaction times (30–60 min vs. 24 h) and improve regioselectivity via controlled dielectric heating .

Q. Data Insight :

  • 4-Substituted benzimidazoles show higher regioselectivity (>90%) compared to 5/6-substituted analogs due to reduced steric hindrance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.